![molecular formula C17H20ClNO2 B2627067 6-chloro-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one CAS No. 790683-57-7](/img/structure/B2627067.png)
6-chloro-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one, also known as Xanthone, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a member of the xanthone family, which is a group of naturally occurring compounds found in various plants. Xanthone has been found to possess various biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. In
Scientific Research Applications
Spectrophotometric Applications
6-Chloro-7-Methyl-4-((2-Methylpiperidin-1-Yl)Methyl)-2H-Chromen-2-One has been identified as a promising agent for the spectrophotometric determination of palladium in trace amounts. This compound forms a yellow complex with palladium, facilitating accurate and sensitive detection of palladium in various samples, such as Pd-charcoal catalysts, alloys, and water from different sources (Kaur, Agnihotri, & Agnihotri, 2022).
Fluorescence Analysis
Research has also shown that derivatives of 7-Chloro-4-Methyl-6-Nitro-2H-Chromen-2-One, a closely related compound, exhibit high fluorescence when they interact with various amines. This property makes them valuable reagents for fluorescence analysis, a field with broad applications ranging from biological to material sciences (Noe, Kornilios, & Lachmann, 2003).
Crystallographic and Structural Analysis
The compound has been studied for its crystallographic properties. The crystal structure and molecular configuration of similar compounds, like 6-Chloro-7-Hydroxy-4-Methyl-2H-Chromen-2-One, have been extensively researched using techniques like X-ray diffraction. This research contributes to a deeper understanding of the structural characteristics of these types of compounds, which is essential in fields like materials science and drug design (Channabasappa et al., 2018).
Antimicrobial Activity
The antimicrobial properties of derivatives of this compound have been explored. Studies have synthesized novel heterocycles derived from similar chromeny compounds and evaluated their efficacy against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Ramadan & El‐Helw, 2018).
Anticholinesterase Activity
Research into the synthesis of 3-{[4-Methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones has revealed their potential as inhibitors of butyrylcholinesterase, an enzyme relevant in neurodegenerative diseases like Alzheimer's. This highlights the compound's potential applications in medical research, particularly in the development of treatments for such conditions (Filippova, Chernov, Shutov, & Yakovlev, 2019).
properties
IUPAC Name |
6-chloro-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-11-7-16-14(9-15(11)18)13(8-17(20)21-16)10-19-6-4-3-5-12(19)2/h7-9,12H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBGOPQIZMLDEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC(=O)OC3=C2C=C(C(=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322779 |
Source
|
Record name | 6-chloro-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49646808 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
790683-57-7 |
Source
|
Record name | 6-chloro-7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.